molecular formula C13H18N2O2 B1270722 (R)-1-Cbz-3-aminopiperidine CAS No. 1044560-96-4

(R)-1-Cbz-3-aminopiperidine

Cat. No. B1270722
M. Wt: 234.29 g/mol
InChI Key: PBFBPDLWODIXHK-GFCCVEGCSA-N
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Description

(R)-1-Cbz-3-aminopiperidine is an important organic compound used in a variety of laboratory experiments and research applications. It is a versatile compound with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. This compound has been used in the synthesis of a variety of pharmaceuticals and other organic compounds, as well as in the development of new drug delivery systems.

Scientific Research Applications

Synthesis and Biological Activity

(R)-1-Cbz-3-aminopiperidine is a key component in the synthesis of 4-substituted 3-aminopiperidines, compounds with significant potential for biological activity. Notably, it is derived from simple materials like pyridine and benzyl chloride in a scalable multigram synthesis (Schramm, Pavlova, Hoenke, & Christoffers, 2009). Moreover, orthogonally N-protected (Boc and Cbz) 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines, synthesized from piperidine building blocks, present new scaffolds for combinatorial chemistry (Schramm, Saak, Hoenke, & Christoffers, 2010).

Enzyme-Catalyzed Synthesis

Enzyme cascades involving galactose oxidase and imine reductase variants have been used to convert N-Cbz-protected l-ornithinol and l-lysinol to l-3-N-Cbz-aminopiperidine and l-3-N-Cbz-aminoazepane, achieving high enantiopurity (Ford et al., 2020).

Kinetic Resolution and Enantioselectivity

The use of a protecting group concept, such as 1-N-Cbz protection, has shown to substantially enhance the rate and enantioselectivity in ω-transaminase-catalyzed kinetic resolutions of 3-aminopiperidine derivatives (Höhne, Robins, & Bornscheuer, 2008).

Resolution with Optically Active Agents

(R)-3-aminopiperidine, a key intermediate for several pharmaceuticals, has been successfully resolved from racemic 3-aminopiperidine using enantiomerically pure resolving agents like (R)-CPA, achieving high yield and enantiomeric excess (Sun et al., 2021).

Fluorogenic Substrates for Proteinases

Cbz-blocked amino acids, including those with the Cbz-3-aminopiperidine structure, have been synthesized as substrates for serine proteinases. These substrates have shown high specificity and potential usefulness for studying serine proteinases (Leytus, Patterson, & Mangel, 1983).

Other Applications

Additional research applications of (R)-1-Cbz-3-aminopiperidine involve its use in the synthesis of various compounds, including nucleoside and nucleotide analogues, chiral α-hydrazino acids, and in the asymmetric Strecker-type reaction of alpha-aryl ketones (Niederer, Kapron, & Vederas, 1993); (Jeffery, Kim, & Wiemer, 2000); (Ma, Tian, & Zou, 1999).

properties

IUPAC Name

benzyl (3R)-3-aminopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c14-12-7-4-8-15(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,14H2/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFBPDLWODIXHK-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363799
Record name (R)-1-Cbz-3-aminopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-Cbz-3-aminopiperidine

CAS RN

1044560-96-4
Record name (R)-1-Cbz-3-aminopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate (1 g, 2.99 mmol) was treated with Dioxane.HCl (30 mL) at 0° C. The reaction mixture was stirred at rt for 1 h. After completion of the reaction mixture, the solvent was removed under vacuo and the residue was dissolved in H2O (10 mL). The aqueous layer was treated with solid Na2CO3 until effervescence ceases and the solution was extracted with EtOAc (3×25 mL). The combined organic layer was dried over Na2SO4, concentrated to yield titled intermediate (700 mg, 92%), which was used in the next step without further purification. 1H NMR (400 MHz, DMSO-d6): δ 7.41-7.25 (m, 5H), 5.08 (s, 2H), 3.95-3.78 (m, 2H), 3.22 (bs, 2H), 2.82-2.75 (m, 1H), 2.61-2.45 (m, 2H), 1.82-1.78 (m, 1H), 1.69-1.59 (m, 1H), 1.40-1.33 (m, 1H), 1.22-1.10 (m, 1H). ES-MS: m/z [M+1]=235.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two

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